molecular formula C9H11ClN2 B2926301 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1604818-09-8

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2926301
CAS No.: 1604818-09-8
M. Wt: 182.65
InChI Key: RHOHHICSZNIMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS: 1946021-29-9) is a bicyclic heterocyclic compound featuring a pyrrolopyridine scaffold with a partially saturated dihydro ring system. Its structure includes a chlorine substituent at the 6-position and two methyl groups at the 3-position, which confer distinct electronic and steric properties. The compound is commercially available with a purity of ≥98% and is utilized as a building block in medicinal chemistry and drug discovery programs .

Properties

IUPAC Name

6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOHHICSZNIMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1N=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbut-2-ene with pyrrole in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Isomers and Positional Variations

Ring-Junction Isomers
  • 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 1403899-44-4):
    • Differs in the fusion position ([3,2-c] vs. [3,2-b]), altering the spatial arrangement of substituents.
    • Exhibits similar dihydro saturation but distinct reactivity in substitution reactions due to electronic effects .
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine (e.g., in ): Fully aromatic system with chlorine at the 5-position.
Substituent Variations
  • 6-Chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 14069-74-0): Methyl group at the 4-position instead of 3,3-dimethyl.
  • 3-Thienyl-substituted pyrrolo[2,3-b]pyridines ():
    • Aryl groups at the 5-position enhance π-system conjugation, improving binding affinity to kinase targets .

Saturation and Functional Group Effects

Dihydro vs. Fully Saturated Systems
  • 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine derivatives (e.g., ):
    • Partial saturation reduces aromaticity, increasing flexibility and altering solubility.
    • Catalytic hydrogenation methods (e.g., using BH3·Me2S) are common for synthesis .
  • Fully saturated pyrrolidines (e.g., ):
    • Lack conjugated π-systems, leading to weaker interactions with hydrophobic binding pockets .
Functional Group Modifications
  • Nicotinamide-substituted pyrrolo[2,3-b]pyridines ():
    • Amide groups introduce hydrogen-bonding capabilities, critical for inhibitor-target interactions (e.g., EGFR kinases) .
  • Sulfonyl fluoride derivatives (e.g., 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride):
    • Reactive groups enable covalent binding to proteins, useful in proteomics .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Chloro-[3,2-c] Isomer 5-Chloro-[2,3-b] Derivative
Molecular Formula C9H11ClN2 (free base) C7H7ClN2 C7H4ClN3 (varies by substitution)
Molecular Weight 182.65 g/mol 154.60 g/mol ~168–200 g/mol
Purity (Commercial) ≥98% 95% 97–99%
Solubility (Predicted) Moderate in DMSO/CH2Cl2 Similar Lower due to aromaticity
Metabolic Stability Enhanced by dimethyl groups Moderate Lower (prone to oxidation)

Biological Activity

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS No. 1403899-44-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Molecular Characteristics

The molecular formula of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is C9H11ClN2C_9H_{11}ClN_2 with a molecular weight of approximately 182.65 g/mol. The compound features a pyrrolo[3,2-b]pyridine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC9H11ClN2C_9H_{11}ClN_2
Molecular Weight182.65 g/mol
SolubilitySoluble in organic solvents
Log P (octanol-water)1.99 to 2.71

Biological Activity Overview

The biological activity of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been explored in various studies, particularly focusing on its anti-cancer properties and potential effects on ion channels.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit promising anticancer properties. In one study, several analogs were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the pyrrolidine ring significantly influenced the compounds' potency.

Key Findings:

  • Cytotoxicity: Compounds derived from this structure demonstrated IC50 values in the low micromolar range against human cancer cell lines.
  • Mechanism of Action: The anticancer activity may be attributed to the inhibition of specific kinases involved in tumor growth and proliferation.

Ion Channel Interaction

Another aspect of research has focused on the interaction of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with ion channels, particularly the hERG channel (human Ether-à-go-go Related Gene). Inhibition of this channel is a critical safety concern in drug development due to its role in cardiac repolarization.

Research Insights:

  • hERG Inhibition: Some studies have shown that certain derivatives can inhibit hERG currents at higher concentrations, raising concerns about cardiotoxicity.
  • Selectivity Profiles: Modifications to the compound's structure have been explored to improve selectivity and reduce off-target effects.

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to evaluate how different substituents on the pyrrolo[3,2-b]pyridine scaffold affect biological activity. The study synthesized a series of analogs with varied halogen substitutions and alkyl groups.

Results:

  • Substituents at the 6-position were found to enhance anticancer activity significantly.
  • The introduction of electron-withdrawing groups increased potency against specific cancer cell lines.

Case Study 2: In Vivo Efficacy

In vivo models have been utilized to assess the therapeutic potential of this compound in treating cancer. Animal studies showed that selected analogs could significantly reduce tumor size in xenograft models.

Findings:

  • Efficacy: Tumor growth inhibition was observed with minimal toxicity to normal tissues.
  • Pharmacokinetics: Favorable bioavailability and distribution profiles were noted, suggesting potential for clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with high regioselectivity?

  • Methodology : Regioselective synthesis often relies on halogenation and cross-coupling strategies. For example, halogenation at the 6-position can be achieved using Selectfluor® in acetonitrile/ethanol at 70°C, followed by Pd-catalyzed Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under reflux in dioxane/water . Sodium hydride (NaH) and methyl iodide (MeI) are effective for dimethylation at the 3-position in THF at 0°C to room temperature .
  • Critical Parameters : Temperature control during halogenation and catalyst loading (e.g., Pd(PPh₃)₄) are crucial for minimizing side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • ¹H/¹⁹F NMR : Used to confirm substitution patterns (e.g., δ 7.23 ppm for H-5 and δ -172.74 ppm for fluorine in fluorinated derivatives) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at 171.0123 for fluorinated analogs) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯Cl interactions observed at 100 K) .

Q. How can the purity of the compound be optimized during synthesis?

  • Purification Strategies :

  • Column chromatography using gradients of DCM/EA (1:1 to 4:1) to separate regioisomers .
  • Recrystallization from toluene/THF mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How do substituent variations at the 5- and 7-positions influence biological activity (e.g., kinase inhibition or sigma ligand affinity)?

  • Structure-Activity Relationship (SAR) :

  • 5-Substitution : Bulky groups (e.g., 3,4-dimethoxyphenyl) enhance sigma-1 receptor binding affinity by filling hydrophobic pockets .
  • 7-Substitution : Electron-withdrawing groups (e.g., nitro or trifluoromethyl) improve kinase inhibition by modulating electron density in the pyrrolopyridine core .
    • Experimental Validation : Competitive binding assays (e.g., radioligand displacement for sigma receptors) and enzymatic inhibition studies (e.g., IC₅₀ determination for kinases) are recommended .

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

  • DFT Applications :

  • Charge Density Analysis : Reveals covalent bonding character (electron density: 2.07–2.74 e Å⁻³) and Laplacian values (−11.37 to −19.20 e Å⁻⁵) for N–C bonds .
  • HOMO-LUMO Gap : A large gap (3.59 eV) predicts kinetic stability and low reactivity, aligning with experimental observations of shelf-life .
    • Software : BLYP/6-31G(d) basis sets are commonly used for geometry optimization .

Q. How can contradictory data on reaction yields from different synthetic routes be resolved?

  • Case Study :

  • Route A () : Yields ~29% for fluorination due to competing side reactions at elevated temperatures.
  • Route B ( ) : Improved to 45% yield by optimizing Selectfluor® stoichiometry (1.5 eq.) and solvent polarity (acetonitrile > DMF).
    • Resolution : Systematic screening of solvents, catalysts, and stoichiometric ratios using design of experiments (DoE) minimizes variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.